molecular formula C27H36N8O5 B1680386 H-D-Phe-pip-arg-pna CAS No. 64815-81-2

H-D-Phe-pip-arg-pna

Cat. No.: B1680386
CAS No.: 64815-81-2
M. Wt: 552.6 g/mol
InChI Key: YDMBNDUHUNWWRP-VJBWXMMDSA-N
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Description

    S-2238: ) is a synthetic compound designed as a substrate for thrombin.

  • It mimics the N-terminal portion of the A alpha chain of fibrinogen, which is the natural substrate of thrombin.
  • Thrombin is a serine protease involved in blood clotting and plays a crucial role in the coagulation cascade.
  • Preparation Methods

      Synthetic Routes: S-2238 can be synthesized using chemical methods. The exact synthetic route may vary, but it typically involves coupling the amino acids phenylalanine (Phe), pipecolic acid (Pip), and arginine (Arg) with p-nitroaniline (pNA).

      Industrial Production: Information on large-scale industrial production methods for S-2238 is limited.

  • Chemical Reactions Analysis

      Substrate for Thrombin: S-2238 is specifically hydrolyzed by thrombin, releasing a colored product (p-nitroaniline, pNA).

      Detection: The liberated pNA can be detected at 405 nm wavelength.

      Common Reagents: Thrombin itself acts as the catalyst, and the substrate contains the amino acid sequence H-D-Phe-Pip-Arg-pNA.

      Major Products: The major product is pNA, which provides a measurable signal for thrombin activity.

  • Scientific Research Applications

      Thrombin Concentration Measurement: S-2238 is used to detect thrombin concentration in blood samples.

      Laboratory Research: It finds applications in laboratory science, including in vitro diagnostics and pharmaceutical quality control.

      Not for Clinical Use: S-2238 is not intended for clinical diagnosis or therapeutic purposes.

  • Mechanism of Action

      Thrombin Inhibition: S-2238 serves as a substrate for thrombin, allowing researchers to assess thrombin activity.

      Molecular Targets: Thrombin itself is a key player in blood clotting, converting fibrinogen to fibrin and promoting clot formation.

      Pathways Involved: Thrombin is part of the coagulation cascade, interacting with various factors and platelets.

  • Comparison with Similar Compounds

      Uniqueness: S-2238’s uniqueness lies in its specific design for thrombin detection.

      Similar Compounds: While S-2238 is tailored for thrombin, other chromogenic substrates exist for different proteases (e.g., factor Xa, plasmin).

    Remember that S-2238 is primarily used in research settings and not as a therapeutic agent. If you need further information or have specific questions, feel free to ask!

    Properties

    CAS No.

    64815-81-2

    Molecular Formula

    C27H36N8O5

    Molecular Weight

    552.6 g/mol

    IUPAC Name

    (2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide

    InChI

    InChI=1S/C27H36N8O5/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31)/t21-,22+,23+/m1/s1

    InChI Key

    YDMBNDUHUNWWRP-VJBWXMMDSA-N

    Isomeric SMILES

    C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N

    SMILES

    C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N

    Canonical SMILES

    C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    sequence

    FXR

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    chromogenic substrate S-2238
    H-D-Phe-Pip-Arg-pNA
    H-D-phenylalanyl-L-pipecolyl-arginine-nitroanilide
    H-D-phenylalanyl-Pip-Arg-p-nitroanilide
    H-Phe-Pip-Arg-p-nitroanilide
    H-Phe-Pip-Arg-pNA
    S 2238
    S 2238 dihydrochloride
    S-2238

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    H-D-Phe-pip-arg-pna
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    Reactant of Route 6
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    H-D-Phe-pip-arg-pna

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